

2,3-Dimethylbenzenethiol synonyms and IUPAC name

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Compound of Interest

Compound Name: 2,3-Dimethylbenzenethiol

Cat. No.: B095613

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An In-depth Technical Guide: **2,3-Dimethylbenzenethiol**

Introduction

2,3-Dimethylbenzenethiol, an aromatic thiol, is a significant chemical intermediate whose importance is most pronounced in the realm of pharmaceutical development and organic synthesis. As a member of the xylenethiol family, its specific substitution pattern imparts unique reactivity and properties that are of considerable interest to researchers and process chemists. This guide serves as a comprehensive technical resource, delving into the core chemical identity, synthesis, applications, and handling of **2,3-Dimethylbenzenethiol**, with a particular focus on its role as a critical reference standard in the pharmaceutical industry. Its identification as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Vortioxetine underscores the necessity for a thorough understanding of its characteristics.^[1]

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to all scientific and regulatory endeavors. The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,3-Dimethylbenzenethiol**.^[2] However, it is known by a variety of synonyms in commercial and academic literature.

Structure

The molecular structure consists of a benzene ring substituted with a thiol (-SH) group and two methyl (-CH₃) groups at the 2 and 3 positions, respectively.

Caption: Chemical structure of **2,3-Dimethylbenzenethiol**.

Synonyms and Identifiers

For ease of reference and literature searching, the various names and registry numbers associated with this compound are summarized below.

Table 1: Common Synonyms

Synonym	Source Context
2,3-Dimethylthiophenol	Common alternative name [3] [4]
2,3-Xylenethiol	Trivial name derived from xylene
Benzenethiol, 2,3-dimethyl-	Indexing name [1] [2]
o,m-Dimethylthiophenol	Trivial name indicating substituent positions

| Vortioxetine Impurity 48 | Pharmaceutical reference standard name[\[1\]](#) |

Table 2: Key Chemical Identifiers

Identifier	Value
CAS Number	18800-51-6 [1] [2] [5]
Molecular Formula	C ₈ H ₁₀ S [1] [2] [3]
Molecular Weight	138.23 g/mol [2] [3]
EC Number	242-586-2
InChI	InChI=1S/C8H10S/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 [1] [2]
InChIKey	NDKJATAIMQKTPM-UHFFFAOYSA-N [1] [2]

| Canonical SMILES | CC1=C(C(=CC=C1)S)C[1] |

Physicochemical Properties

The physical and chemical properties of **2,3-Dimethylbenzenethiol** dictate its behavior in reactions, its appropriate storage conditions, and the analytical methods for its characterization.

Table 3: Physicochemical Data

Property	Value	Notes
Appearance	Light yellow to brown solid[5]	Can exist as a liquid above its melting point.
Odor	Strong, characteristic stench[6][7]	Typical of thiol compounds.
Melting Point	22-23 °C[8]	Some sources provide a lower estimated value.[5]
Boiling Point	132.2 °C @ 50 Torr (66.7 mbar)[8]	The boiling point is pressure-dependent.
Density	~1.034 g/mL (estimate)[5]	
pKa	6.92 ± 0.48 (Predicted)[1][5]	Indicates it is a weak acid.

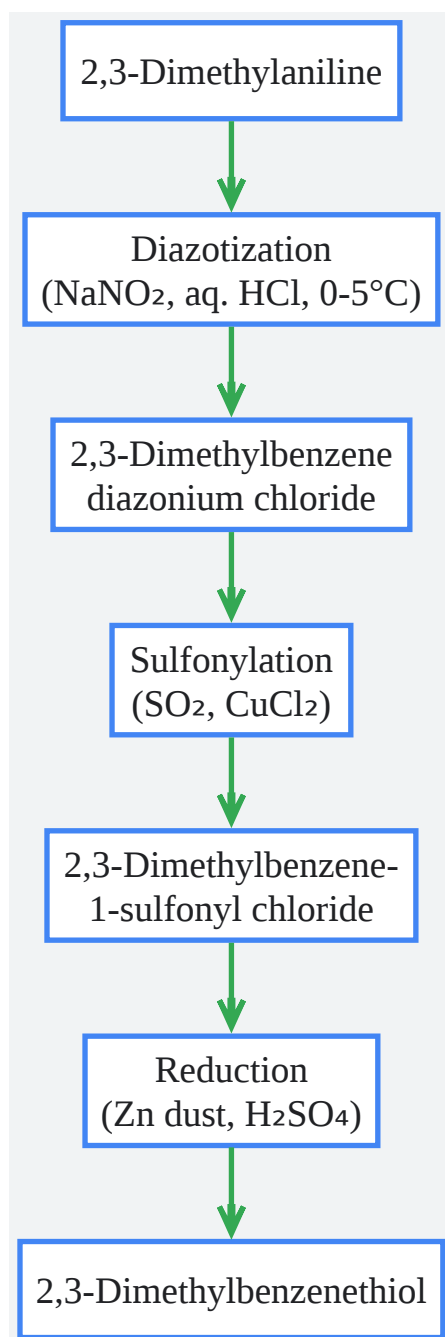
| Storage Temperature | 2-8°C, stored under nitrogen[5] | Recommended to prevent oxidation. |

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes to aryl thiols exist, a robust and widely applicable method proceeds via the reduction of a corresponding sulfonyl chloride. This two-step approach is favored for its reliability and the ready availability of starting materials.

Proposed Synthesis Workflow

The synthesis begins with 2,3-dimethylaniline, which is converted to the diazonium salt and then to the sulfonyl chloride. The final step involves the reduction of the sulfonyl chloride to the desired thiol.



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Caption: Proposed two-step synthesis of **2,3-Dimethylbenzenethiol**.

Experimental Protocol and Rationale

Step 1: Synthesis of 2,3-Dimethylbenzenesulfonyl Chloride

- **Diazotization:** 2,3-Dimethylaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C.
 - **Expertise & Experience:** The low temperature is critical. Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions if the temperature rises. The use of excess acid ensures complete diazotization and prevents the diazonium salt from coupling with unreacted aniline.
- **Sulfonylation (Sandmeyer-type Reaction):** A solution of sulfur dioxide in acetic acid is prepared and saturated with copper(I) chloride. The cold diazonium salt solution from the previous step is added slowly to this mixture.
 - **Expertise & Experience:** This is a variation of the Sandmeyer reaction. Copper(I) acts as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group. The reaction generates nitrogen gas, so controlled addition and adequate ventilation are essential.
- **Work-up:** After the addition is complete, the mixture is stirred and allowed to warm to room temperature. The product is then extracted with a suitable organic solvent (e.g., dichloromethane), washed, dried, and concentrated under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Reduction to **2,3-Dimethylbenzenethiol**

- **Reduction:** The crude 2,3-dimethylbenzenesulfonyl chloride is dissolved in a solvent like ethanol or aqueous sulfuric acid. Zinc dust is added portion-wise with vigorous stirring. The reaction is often exothermic and may require cooling.
 - **Expertise & Experience:** Zinc metal in an acidic medium is a powerful and cost-effective reducing agent for converting sulfonyl chlorides to thiols. The reaction proceeds through the transfer of electrons from the zinc surface. The large surface area of zinc dust maximizes the reaction rate.
- **Work-up and Purification:** Upon completion, the excess zinc is filtered off. The filtrate is extracted with an organic solvent. The organic layer is washed with water and brine, dried

over anhydrous sodium sulfate, and the solvent is removed. The resulting crude thiol can be purified by vacuum distillation.

- Trustworthiness: This protocol is self-validating. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical methods such as NMR and GC-MS, ensuring the material meets the required specifications for its intended use.

Applications in Drug Development and Synthesis

The primary driver for the synthesis and characterization of high-purity **2,3-Dimethylbenzenethiol** is its role in the pharmaceutical industry.

- **Pharmaceutical Impurity Standard:** It is identified as a process-related impurity in the synthesis of Vortioxetine, an antidepressant.^[1] Regulatory bodies like the FDA and EMA require that all impurities in a drug substance be identified, quantified, and controlled within strict limits. Therefore, having an authenticated analytical standard of **2,3-Dimethylbenzenethiol** is essential for developing and validating analytical methods (e.g., HPLC) to monitor the quality and consistency of the API.
- **Synthetic Building Block:** Beyond its role as an impurity, the thiol group is a versatile functional group in organic synthesis. It can readily undergo:
 - **S-Alkylation and S-Arylation:** To form thioethers, which are present in various biologically active molecules.
 - **Oxidation:** To form disulfides or sulfonic acids.
 - **Metal-Catalyzed Cross-Coupling:** Reactions like the Buchwald-Hartwig amination can be adapted for C-S bond formation.

The use of related isomers, such as 2,5-dimethylbenzenethiol, in the synthesis of conductive polymers also suggests potential applications for **2,3-dimethylbenzenethiol** in materials science research.

Safety and Handling

As with all thiol-containing compounds, **2,3-Dimethylbenzenethiol** must be handled with appropriate caution. The information below is a guideline based on data for closely related isomers and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.

- Toxicity and Irritation: Isomers are known to cause skin and serious eye irritation, and may cause respiratory irritation.[\[6\]](#)[\[7\]](#)[\[9\]](#)
- Odor: The compound has a powerful and unpleasant stench, a characteristic feature of volatile thiols.[\[6\]](#)[\[7\]](#) All manipulations should be conducted in a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[6\]](#)[\[10\]](#)
- Handling: Avoid inhalation of vapors and contact with skin and eyes.[\[7\]](#) Keep away from sources of ignition, as related compounds can be combustible.[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[5\]](#)[\[6\]](#)[\[7\]](#) Storing under an inert atmosphere of nitrogen or argon is recommended to prevent oxidation to the disulfide.[\[5\]](#)

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